molecular formula C15H28N2O5 B1428423 (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine CAS No. 1159598-21-6

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Cat. No.: B1428423
CAS No.: 1159598-21-6
M. Wt: 316.39 g/mol
InChI Key: TXCFQKQBPSGAKK-LLVKDONJSA-N
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Description

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a chiral piperazine derivative characterized by two tert-butoxycarbonyl (Boc) protecting groups at the 1- and 4-positions and a hydroxymethyl substituent at the 2-position. The Boc groups enhance solubility and stability during synthetic processes, while the hydroxymethyl moiety provides a reactive site for further functionalization, such as esterification or coupling reactions .

Properties

IUPAC Name

ditert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFQKQBPSGAKK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically involves the protection of the piperazine nitrogen atoms with Boc groups. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the Boc protecting groups using strong acids like trifluoroacetic acid.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Deprotected piperazine derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine typically involves:

  • Protection of the piperazine nitrogen atoms with Boc groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Introduction of the hydroxymethyl group through nucleophilic substitution reactions, often utilizing formaldehyde or similar reagents.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing it to be transformed into more complex molecular structures suitable for diverse applications in research and industry.

Medicinal Chemistry

  • Enzyme Inhibition :
    • This compound has been investigated as a precursor for phosphoinositide 3-kinase inhibitors, which are potential therapeutics for conditions such as rheumatoid arthritis .
    • Its derivatives have shown promise in antimalarial and anti-tuberculosis activities, highlighting its significance in developing treatments for infectious diseases.
  • Drug Discovery :
    • The compound serves as an intermediate for synthesizing various biologically active molecules, including enzyme inhibitors and receptor ligands. Its structural features enable exploration of structure-activity relationships crucial for drug development .
  • Cancer Therapy :
    • Piperazine derivatives, including this compound, are being explored for their anticancer properties due to their ability to interact with specific cellular targets involved in tumor growth and proliferation .

Industrial Applications

In the chemical industry, this compound is utilized in producing polymers and resins. Its stability and reactivity make it suitable for various industrial applications where specific chemical properties are required .

Case Studies and Research Findings

Research has documented the potential applications of this compound in various therapeutic contexts:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against pathogens like Mycobacterium tuberculosis, making them candidates for further development as anti-infective agents .
  • Pharmacokinetics : Understanding the pharmacokinetic profiles of compounds derived from this compound is crucial for assessing their efficacy and safety in clinical settings. Research efforts focus on optimizing these profiles to enhance bioavailability and therapeutic outcomes .

Mechanism of Action

The mechanism of action of ®-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting groups can influence the compound’s solubility and stability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Structural Analogues

A. (R)-1-Boc-4-Cbz-2-methylpiperazine

  • Structure : Features Boc and carbobenzyloxy (Cbz) protecting groups with a methyl substituent at the 2-position.
  • Comparison : The Cbz group offers orthogonal protection compared to Boc, enabling sequential deprotection strategies. However, the methyl group lacks the hydroxymethyl’s reactivity, limiting its utility in downstream derivatization .
  • Applications : Used in peptide synthesis and as a precursor for kinase inhibitors.

B. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q)

  • Structure : Incorporates a benzo[1,4]dioxane ring fused to the piperazine core.
  • Comparison : The fused aromatic ring enhances π-π stacking interactions, making it valuable in antihypertensive agents (e.g., Doxazosin intermediates). However, the absence of chiral centers and protecting groups reduces its versatility in asymmetric synthesis .
  • Synthetic Yield : 84% via nucleophilic substitution .

C. Homopiperazine (Hexahydro-1,4-diazepine)

  • Structure : A seven-membered ring with two nitrogen atoms.
  • Comparison : The larger ring size alters conformational flexibility and hydrogen-bonding capacity. Homopiperazine derivatives exhibit reduced activation potency for M2 isoform pyruvate kinase compared to piperazine analogues, highlighting the importance of ring size in bioactivity .

D. 1,4-Diphenethylpiperazine Derivatives

  • Structure : Symmetrical or asymmetrical phenethyl substituents on the piperazine nitrogen.
  • Comparison: These derivatives demonstrate enhanced water solubility and potent inhibition of vesicular monoamine transporter 2 (VMAT2), with Ki values as low as 9.3 nM. The hydroxymethyl group in (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine may offer superior metabolic stability compared to lipophilic phenethyl chains .
Key Research Findings
  • Piperazine cores outperform linear diamines and cyclohexane-diamines in activating tumor-specific M2 isoform pyruvate kinase (AC50 = 895 nM for 1,4-diazepane vs. >1000 nM for linear analogs) .
  • Nootropic piperazine derivatives, such as DM235, demonstrate exceptional potency (active at 0.001 mg/kg) by mimicking 2-pyrrolidinone pharmacophores, suggesting the hydroxymethyl group in this compound could similarly enhance cognitive effects .

Biological Activity

(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine is a chiral derivative of piperazine featuring two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl substituent. Its molecular formula is C_{12}H_{22}N_2O_4, with a molecular weight of approximately 258.32 g/mol. This compound has garnered interest due to its potential biological applications, particularly as a precursor in drug synthesis and its involvement in various therapeutic areas.

  • Appearance : White to off-white solid
  • Melting Point : 68–70 °C
  • Solubility : Slightly soluble in chloroform and methanol

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsPotential Applications
Enzyme InhibitionPhosphoinositide 3-kinase inhibitorsTherapeutics for rheumatoid arthritis
Antimicrobial PropertiesAntimalarial and anti-tuberculosis agentsInfectious disease treatment
Cancer TherapyPiperazine derivativesPotential anticancer agents

The mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes involved in metabolic pathways. The presence of Boc groups influences the compound's solubility and stability, which can affect its pharmacokinetics and bioavailability.

Structure-Activity Relationship (SAR)

Research indicates that the structural features of this compound contribute to its biological activity. The dual Boc protection enhances reactivity while providing stability during synthesis. The hydroxymethyl group may also play a role in modulating interactions with biological targets.

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberKey Features
(R)-1-Boc-3-hydroxymethylpiperazine278788-66-2Single Boc group; less steric hindrance
(S)-1-Boc-2-hydroxymethylpiperazine1030377-21-9Different stereochemistry; single Boc group
(R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate169448-87-7Contains carboxylate functionality

Case Studies and Research Findings

Recent studies have highlighted the potential of piperazine derivatives in various therapeutic contexts:

  • Antimalarial Activity : Derivatives of piperazine have shown promising results against Plasmodium falciparum, indicating that this compound could be a valuable scaffold for developing new antimalarial drugs .
  • Anti-tuberculosis Properties : Research has demonstrated that certain piperazine derivatives can inhibit Mycobacterium tuberculosis, suggesting that this compound may aid in the development of new treatments for tuberculosis .
  • Cancer Research : A study on piperidine derivatives indicated improved cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine structure could enhance anticancer properties .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential Boc protection of the piperazine nitrogen atoms, followed by hydroxymethylation at the C2 position. Key steps include:

  • Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–25°C, achieving >90% yield for each Boc group .
  • Hydroxymethylation : Introduction of the hydroxymethyl group via reductive amination or nucleophilic substitution, requiring catalysts like NaBH₃CN or Pd/C under hydrogenation conditions .
  • Purification : Column chromatography (silica gel or alumina) with gradients of hexane/acetone (5:1) or dichloromethane/methanol (10:1) ensures high purity (Rf = 0.55 on TLC) .
    • Critical Factors : Temperature control during Boc protection minimizes side reactions, while solvent polarity affects hydroxymethylation efficiency.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl) and hydroxymethyl resonance (δ ~3.6 ppm for -CH₂OH). ¹³C signals at ~80–85 ppm indicate Boc carbonyl carbons .
  • IR Spectroscopy : Stretching frequencies at ~1680 cm⁻¹ (Boc C=O) and ~3400 cm⁻¹ (-OH) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the primary applications of this compound in drug discovery and chemical biology?

  • Methodological Answer : This compound serves as:

  • A chiral intermediate for synthesizing GPCR ligands or neuropeptide Y2 receptor agonists, leveraging its stereochemical integrity .
  • A protecting group strategy in peptide-mimetic drug design, where Boc groups enhance solubility and reduce metabolic degradation during in vitro assays .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc groups influence the reactivity of this compound in subsequent derivatization?

  • Methodological Answer :

  • Steric Hindrance : Boc groups reduce nucleophilic attack at the piperazine nitrogens, directing reactivity to the hydroxymethyl group. For example, esterification of -CH₂OH with chloroacetyl chloride proceeds at 60°C in DMF with 75% yield .
  • Electronic Effects : Electron-withdrawing Boc groups stabilize intermediates in SN2 reactions, as shown in coupling with DNA-targeting agents (e.g., 7-phenoxyheptyl chains) .
    • Data Contradictions : Some studies report reduced reactivity under polar aprotic solvents due to Boc group solvation ; others note enhanced stability in aqueous-organic mixtures .

Q. What computational and experimental approaches resolve contradictions in reported binding affinities of piperazine derivatives to biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with DNA (e.g., binding affinities of -7.5 kcal/mol via pi-alkyl and hydrogen bonds at DG4/DA6 sites) .
  • Equilibrium Studies : Titration calorimetry (ITC) in dioxane-water mixtures (ε = 15–40) quantifies stability constants (log K = 4.2–5.8) for piperazine-DNA complexes .
    • Case Study : Discrepancies in anti-tumor activity (IC₅₀ = 2–50 µM) arise from varying dielectric constants in assay buffers, altering ligand-DNA hydrophobic interactions .

Q. How can researchers optimize the stability of this compound under different storage and reaction conditions?

  • Methodological Answer :

  • Storage : Anhydrous conditions at -20°C in amber vials prevent Boc group hydrolysis (t₁/₂ = 6 months vs. 2 weeks at 25°C) .
  • Reaction Stability : Avoid strong acids/bases; use mild deprotection agents (TFA/DCM, 1:10 v/v) to retain hydroxymethyl integrity .
    • Degradation Pathways : Hydrolysis of Boc groups at pH < 3 generates CO₂ and tert-butanol, confirmed by TGA-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine
Reactant of Route 2
Reactant of Route 2
(R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

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